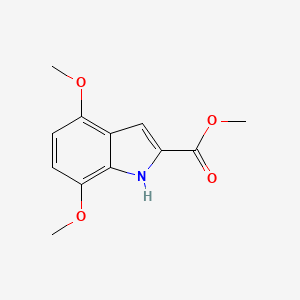

methyl 4,7-dimethoxy-1H-indole-2-carboxylate

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of methyl 4,7-dimethoxy-1H-indole-2-carboxylate is built upon the fundamental indole scaffold, which consists of a benzene ring fused to a pyrrole ring in a bicyclic arrangement. The indole core system provides the structural foundation for this compound, with the heterocyclic nitrogen atom contributing to the aromatic character and electronic properties of the molecule. The positioning of the methoxy groups at the 4 and 7 positions creates a specific substitution pattern that significantly affects the molecule's three-dimensional conformation and electronic distribution.

Crystallographic studies of related indole carboxylate derivatives provide valuable insights into the structural characteristics of this class of compounds. Research on methyl 5,6-dimethoxy-1H-indole-2-carboxylate, a closely related structural analog, reveals that these molecules exhibit remarkable planarity, with the indole ring system maintaining a nearly flat configuration. The maximum deviation of non-hydrogen atoms from the mean plane of the indole ring in the related compound was found to be 0.120 Ångström for methoxy carbon atoms, indicating minimal out-of-plane distortion. This planarity is significant for understanding the electronic properties and potential intermolecular interactions of this compound.

The crystal packing analysis of similar indole derivatives demonstrates the importance of hydrogen bonding interactions in determining solid-state structure. In the case of methyl 5,6-dimethoxy-1H-indole-2-carboxylate, pairs of molecules are connected through symmetry-equivalent nitrogen-hydrogen to oxygen hydrogen bonds, while π-π stacking interactions between indole rings occur with an interplanar separation of 3.39 Ångström. These structural features likely extend to this compound, suggesting similar intermolecular organization in the crystalline state.

The Standard International Chemical Identifier Key for this compound is ZBAZNJDNQVSIIU-UHFFFAOYSA-N, which provides a unique digital fingerprint for this specific molecular structure. The canonical Simplified Molecular Input Line Entry System representation is COC1=C2C=C(NC2=C(C=C1)OC)C(=O)OC, which encodes the complete connectivity pattern of the molecule.

属性

IUPAC Name |

methyl 4,7-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-9-4-5-10(16-2)11-7(9)6-8(13-11)12(14)17-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAZNJDNQVSIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405800 | |

| Record name | methyl 4,7-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187607-71-2 | |

| Record name | methyl 4,7-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fischer Indole Synthesis

The Fischer indole synthesis is one of the most common methods used to prepare methyl 4,7-dimethoxy-1H-indole-2-carboxylate. This method involves:

- Reactants : Phenylhydrazine and an aldehyde or ketone.

- Conditions : Acidic environment to facilitate cyclization.

- Mechanism : The reaction proceeds through hydrazone formation, followed by cyclization to yield the indole ring structure.

This approach is widely used due to its simplicity and ability to introduce substituents like methoxy groups on specific positions of the indole ring.

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel method provides an alternative route for synthesizing indole derivatives, including this compound. Key steps include:

- Step 1 : Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehyde.

- Step 2 : Thermolysis of the azide intermediate (methyl-2-azidocinnamate) under controlled conditions.

- Step 3 : Electrophilic cyclization to form the indole ring.

Reaction optimization (e.g., temperature control and reactant stoichiometry) is critical for achieving high yields.

Bartoli Indole Synthesis

The Bartoli synthesis uses ortho-nitrotoluene as a precursor, reacting with vinyl Grignard reagents under specific conditions. This method can yield various indole derivatives, including this compound. Notable features include:

- Advantages : High regioselectivity for methoxy-substituted positions.

- Modifications : Microwave-assisted techniques have been employed to enhance yields and reduce reaction times.

Electrophilic Substitution Reactions

Methoxy groups at positions 4 and 7 activate these sites for electrophilic substitution reactions. These reactions can be tailored to introduce functional groups that are later converted into the methyl ester at the carboxylate position through esterification processes.

Comparative Analysis of Methods

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed cyclization using phenylhydrazine and aldehydes/ketones | Simple and widely applicable | Limited control over substitution |

| Hemetsberger–Knittel Synthesis | Knoevenagel condensation followed by thermolysis | High yield with optimized conditions | Requires precise temperature control |

| Bartoli Indole Synthesis | Reaction of ortho-nitrotoluene with vinyl Grignard reagents | Regioselective | Requires specialized reagents |

| Electrophilic Substitution | Methoxy group activation enables targeted functionalization | Flexible for modifications | Requires careful reaction design |

Notes on Reaction Optimization

- Temperature Control : Precise temperature regulation during cyclization steps in Hemetsberger–Knittel synthesis is crucial for yield maximization.

- Microwave-Assisted Techniques : These techniques in Bartoli synthesis reduce reaction times significantly while maintaining product quality.

- Stoichiometry of Reactants : Proper molar ratios are essential in all methods to ensure complete reactions and minimize side products.

化学反应分析

科学研究应用

Synthesis of Methyl 4,7-Dimethoxy-1H-Indole-2-Carboxylate

The synthesis of this compound can be achieved through various methods, often involving the modification of indole derivatives. A common approach includes the use of methoxy groups to enhance the reactivity of the indole core, allowing for electrophilic substitutions at specific positions on the indole ring. The presence of methoxy groups not only activates the benzene ring but also facilitates reactions such as formylation and nitration, leading to a variety of substituted indole derivatives .

Biological Properties

This compound exhibits notable biological activities, making it a valuable compound in pharmacological research. Key properties include:

- Antitumor Activity : Studies have shown that indole derivatives possess antitumor properties. This compound has been investigated for its potential in inhibiting cancer cell proliferation .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. For instance, derivatives of indoles have been tested for their effectiveness against Gram-positive and Gram-negative bacteria, showing promising results .

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

Antitumor Studies

Research indicates that this compound can act as a precursor for compounds with antimitotic properties. In vitro studies have highlighted its potential to inhibit cell division in cancer cells, suggesting pathways for further drug development aimed at cancer treatment .

Antimicrobial Applications

A series of experiments evaluated the antimicrobial efficacy of this compound derivatives against pathogenic bacteria. The results indicated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli . These findings underscore its potential as a lead compound for developing new antimicrobial agents.

Data Table: Biological Activities of this compound

作用机制

The mechanism of action of methyl 4,7-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Key Research Findings

Synthetic Versatility : this compound serves as a versatile intermediate for synthesizing indole alkaloids and pharmaceuticals due to its predictable reactivity .

Solubility vs. Lipophilicity : Methoxy groups improve aqueous solubility, while halogenated analogs prioritize membrane permeability, as seen in comparative CMC studies of amphiphilic compounds .

Structural Similarity Metrics: Computational analyses highlight that even minor substituent changes (e.g., methoxy to fluoro) drastically alter similarity scores, impacting virtual screening outcomes .

生物活性

Methyl 4,7-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound can be understood through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Binding : It binds with high affinity to multiple receptors, modulating their activity and influencing various signaling pathways .

- Gene Expression Modulation : this compound affects the expression of genes involved in apoptosis and cell proliferation .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit inflammatory cytokines and enzymes associated with inflammation. For example:

| Compound | IC50 (μg/mL) | Comparison Standard |

|---|---|---|

| This compound | 34.1 | Diclofenac (31.4) |

This suggests that it may be a viable candidate for further development as an anti-inflammatory agent .

Anticancer Activity

Indole derivatives are recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown efficacy against various bacterial strains, indicating its potential use in treating infections .

Case Studies

Several case studies have highlighted the biological activities of indole derivatives:

- Study on Anti-inflammatory Properties : A study demonstrated that this compound significantly reduced edema in animal models when compared to standard anti-inflammatory drugs .

- Anticancer Research : Another study evaluated the compound's effect on cancer cell lines, showing a marked decrease in cell viability and induction of apoptosis at certain concentrations .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for methyl 4,7-dimethoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formylindole-2-carboxylate intermediates. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones in acetic acid (3–5 hours) under catalytic conditions (e.g., sodium acetate) is a validated approach . Optimization involves adjusting molar ratios (1.0–1.1 equiv of reactants), solvent polarity, and reaction time. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should key spectral data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the indole backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3400 cm⁻¹). Cross-referencing melting points (mp) with literature values (e.g., analogs like indole-5-carboxylic acid, mp 208–210°C ) helps confirm structural integrity .

Advanced Research Questions

Q. How can experimental designs assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies with factorial designs. For example:

- Factors : pH (2–12), temperature (4°C, 25°C, 40°C), and exposure time (0–30 days).

- Response Variables : Degradation products (HPLC/LC-MS monitoring), potency loss (UV-Vis spectroscopy).

- Statistical Analysis : ANOVA to identify significant degradation pathways. Reference environmental fate studies for analogous compounds to prioritize stress conditions .

Q. What strategies resolve contradictions in reported physical data (e.g., melting points or spectral shifts) for this compound?

- Methodological Answer :

- Replicate Experiments : Synthesize the compound using published protocols and compare observed mp with literature values (e.g., indole-6-carboxylic acid mp 256–259°C ).

- Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms.

- Collaborative Validation : Cross-check spectral data with computational models (e.g., DFT-based NMR chemical shift predictions) .

Q. How can computational and in vitro models evaluate the bioactivity of this compound, leveraging structural analogs?

- Methodological Answer :

- In Silico Screening : Perform molecular docking against targets of indole alkaloids (e.g., kinase inhibitors or GPCRs) using software like AutoDock. Compare binding affinities with analogs such as 3-formylindole derivatives .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) at concentrations ≤10 µM. Reference protocols for indole-based natural products .

Q. What safety protocols are critical when handling intermediates during the synthesis of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Waste Management : Segregate acidic waste (e.g., acetic acid) and halogenated solvents for professional disposal .

- Emergency Response : Maintain spill kits and ensure access to safety showers. For inhalation exposure, evacuate and administer fresh air immediately .

Data Contradiction and Mechanistic Analysis

Q. How can researchers address conflicting mechanistic proposals for the formation of this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled formyl groups to trace reaction pathways (e.g., confirming nucleophilic attack sites).

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-determining steps. Compare with analogous reactions (e.g., ethyl indole-2-carboxylate synthesis ).

Environmental and Ecological Impact

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。